molecular formula C12H13N3O3 B1336926 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1004398-32-6

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1336926
CAS RN: 1004398-32-6
M. Wt: 247.25 g/mol
InChI Key: ZHVZYFLMBAHZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (TBNPO) is a heterocyclic organic compound with a broad range of scientific applications. It is a derivative of oxadiazole, an aromatic five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. TBNPO is a versatile synthetic intermediate and has been used in the synthesis of various organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and drugs, including antifungal, anti-inflammatory, and antiviral agents. In addition, TBNPO has been used in the synthesis of polymers, dyes, and catalysts.

Scientific Research Applications

Synthesis and Characterization of Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

  • The synthesis of natural product analogs containing a 1,2,4-oxadiazole ring was studied due to the biological activity of natural products like quisqualic acid and phidianidines A and B. Compounds were synthesized and tested for antitumor activity toward a panel of 11 cell lines, revealing significant potency (Maftei et al., 2013).

tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4 H)-ones

  • A synthesis method using tert-butyl nitrite (TBN) to produce 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes was demonstrated. This method involves a biradical reaction intermediate, highlighting the chemistry of 1,2,4-oxadiazoles (Sau et al., 2019).

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol

  • Research explored the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol from 3-nitrobenzoic acid. The synthesized derivatives were structurally elucidated and screened for antibacterial activity, showing significant activity compared to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Application in Materials and Devices

Synthesis, Photophysics of a Novel Green Light Emitting 1,3,4-Oxadiazole and its Application in FRET with ZnSe/ZnS QDs Donor

  • A novel 1,3,4-oxadiazole was synthesized and characterized for its application in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS QDs as the energy donor. This study not only explores the photophysical properties but also the potential application in devices like sensors and optical devices (Pujar et al., 2017).

Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives

  • This study explores the properties of carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, comparing them to their 2,5-diphenyl analogues for applications in organic light-emitting diodes (OLEDs). These compounds exhibit thermally activated delayed fluorescence (TADF) and are used in OLEDs with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Polystyrene-based Scintillator with Pulse-Shape Discrimination Capability

  • Polystyrene-based scintillators containing 1,3,4-oxadiazole were proposed for pulse-shape n/γ-discrimination. These scintillators, due to their improved mechanical properties and high discrimination parameter, are suitable for detecting fast neutrons in the presence of gamma radiation background (Zhmurin et al., 2014).

Safety and Hazards

The compound is for R&D use only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVZYFLMBAHZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429263
Record name 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004398-32-6
Record name 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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